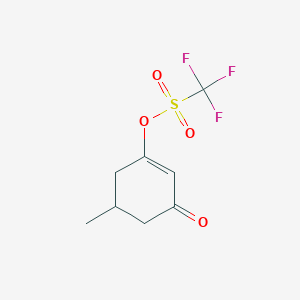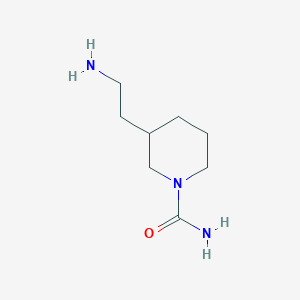
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid
Descripción general
Descripción
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a benzyloxycarbonylamino group attached to the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid typically involves multiple steps One common method starts with the reaction of phenoxyacetic acid with benzyl chloroformate to introduce the benzyloxycarbonyl groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or remove it entirely.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can act as a protecting group, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies. The compound can also interact with enzymes, inhibiting or modifying their activity, which is of interest in drug development and metabolic research .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the benzyloxycarbonylamino group.
4-(Benzyloxy)phenylacetic acid: Similar structure but without the amino group.
4-(Aminophenoxy)acetic acid: Similar structure but without the benzyloxycarbonyl group.
Uniqueness
2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid is unique due to the presence of both the benzyloxycarbonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H15NO5 |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-[4-(phenylmethoxycarbonylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO5/c18-15(19)11-21-14-8-6-13(7-9-14)17-16(20)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Clave InChI |
QLIZUACBFGFQRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol](/img/structure/B8664148.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8664150.png)


